molecular formula C18H23N3O5 B2803788 2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 1001768-51-9

2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B2803788
CAS RN: 1001768-51-9
M. Wt: 361.398
InChI Key: DRPGMDGJQSUZMW-UHFFFAOYSA-N
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Description

The compound “2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate” is a versatile material used in scientific research. It is a pyrrole derivative, which is a class of compounds known for their diverse biological activities . The unique properties of this compound make it suitable for various applications, including drug discovery, organic synthesis, and material science.

Scientific Research Applications

Cyanoacetamide in Heterocyclic Chemistry

Cyanoacetamides, structurally similar to the query compound, play a crucial role in the synthesis of various heterocyclic compounds, including benzothiophenes and coumarins, which have shown promising antitumor and antioxidant activities. The versatility of cyanoacetamide derivatives in synthesizing a wide array of heterocyclic compounds underscores their significance in medicinal chemistry and drug discovery processes (Bialy & Gouda, 2011).

Pyrrole Derivatives Synthesis

Pyrrole derivatives, closely related to the compound , have been synthesized through various reactions, including aerial oxidation. These derivatives are instrumental in the study of organic compounds' structural and electronic properties, offering insights into the design of new organic materials with potential applications in electronics and photonics (Cirrincione et al., 1987).

Phosphorus-Mediated Reactions

Phosphorus-mediated reactions involving compounds akin to the query chemical are pivotal in creating complex pyrrole derivatives. These reactions highlight the importance of phosphorus reagents in facilitating the synthesis of organic compounds with potential applications in various domains, including medicinal chemistry and material science (Yavari, Nasiri, & Djahaniani, 2005).

Novel Synthesis Methods

Innovative synthesis methods for pyrrolopyrimidine derivatives, which share a structural motif with the query compound, have been developed. These methods emphasize the efficiency and selectivity of synthesizing complex molecules, which is crucial for developing new pharmaceuticals and organic materials (He et al., 2014).

properties

IUPAC Name

2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-4-25-16(23)14-11(2)15(20-12(14)3)17(24)26-9-13(22)21-18(10-19)7-5-6-8-18/h20H,4-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPGMDGJQSUZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC(=O)NC2(CCCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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